molecular formula C7H10N4O2 B3104136 methyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate CAS No. 1461869-47-5

methyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B3104136
CAS No.: 1461869-47-5
M. Wt: 182.18
InChI Key: AYGNSRRMQLJSHF-UHFFFAOYSA-N
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Description

Methyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that features both azetidine and triazole rings. These structures are known for their significant roles in medicinal chemistry and synthetic organic chemistry due to their unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate typically involves the formation of the azetidine ring followed by the introduction of the triazole moiety. One common method is the [3+2] cycloaddition reaction, where an azide reacts with an alkyne to form the triazole ring. The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes that ensure high yields and purity. Techniques such as the Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition, are employed to produce the azetidine intermediate, which is then further functionalized to introduce the triazole ring .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the triazole ring or the ester group.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine or triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The azetidine ring can act as a conformationally restricted component, influencing the compound’s binding affinity to enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate is unique due to the combination of azetidine and triazole rings in its structure. This dual-ring system provides a distinct set of chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

methyl 1-(azetidin-3-yl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2/c1-13-7(12)6-4-11(10-9-6)5-2-8-3-5/h4-5,8H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGNSRRMQLJSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=N1)C2CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 2
methyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 3
methyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate
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methyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate
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methyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 6
methyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate

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